
5-(Difluoromethyl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H4F2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethyl group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. For instance, the reaction of 3-chloro-2-iodothiophene with lithium diisopropylamide (LDA) can lead to the formation of rearranged lithiated intermediates, which can then be functionalized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of formyl derivatives of thiophenes. These derivatives serve as the basis for the synthesis of various functionalized thiophenes, including difluoromethyl and chloromethyl thiophenes .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)thiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
5-(Difluoromethyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)thiophene-3-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and structures. The difluoromethyl group can influence the compound’s reactivity and stability by altering the electronic properties of the thiophene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-3-carbaldehyde: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
5-(Chloromethyl)thiophene-3-carbaldehyde: Contains a chloromethyl group instead of a difluoromethyl group, which can lead to different reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in 5-(Difluoromethyl)thiophene-3-carbaldehyde makes it unique compared to other thiophene derivatives. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C6H4F2OS |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
5-(difluoromethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H |
Clé InChI |
REQGAEQVIKCRNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


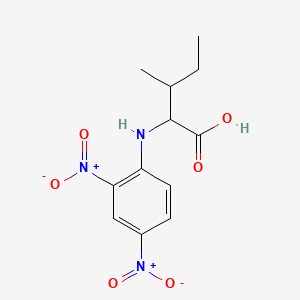
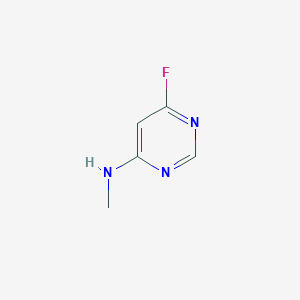
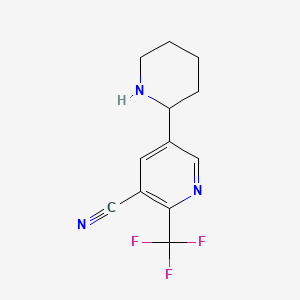
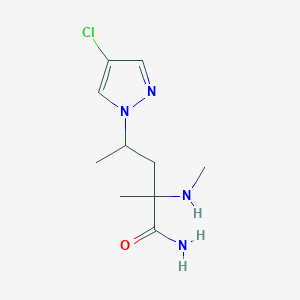
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
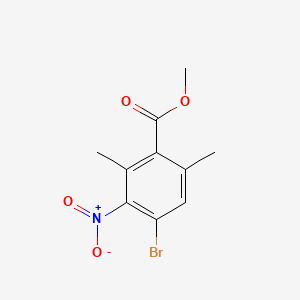
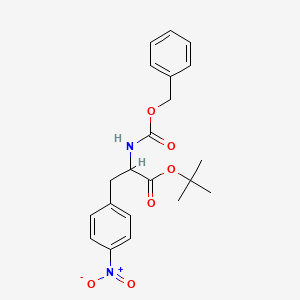
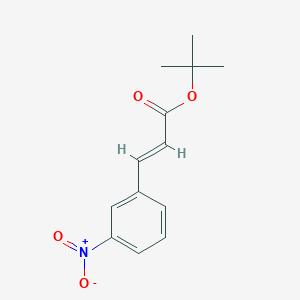


![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)

